Product packaging for S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine(Cat. No.:)

S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine

Cat. No.: B1264430
M. Wt: 267.3 g/mol
InChI Key: IQFWYNFDWRYSRA-BLELIYKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine, also widely known as S-Ribosyl-L-homocysteine (L-SRH) , is a crucial biochemical intermediate in the metabolic pathway of quorum-sensing molecules. It is a conjugate of ribose and homocysteine, with a molecular formula of C 9 H 17 NO 6 S and an average molecular mass of 267.30 g/mol . The compound is a zwitterion and possesses four defined stereocenters, indicating a specific three-dimensional configuration that is essential for its biological activity . This molecule serves as the direct precursor for the synthesis of autoinducer-2 (AI-2), a key signaling molecule in bacterial quorum sensing, a process that allows bacteria to communicate and regulate gene expression in a cell-density-dependent manner . The conversion is catalyzed by the enzyme LuxS. Due to its central role in this pathway, S-Ribosyl-L-homocysteine is an invaluable research tool for studying intercellular bacterial communication, microbial ecology, and biofilm formation. Inhibiting its production or downstream metabolism represents a potential strategy for developing novel anti-biofilm agents and anti-infective therapies that disrupt quorum sensing without imposing strong selective pressures for resistance. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO6S B1264430 S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO6S

Molecular Weight

267.3 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

InChI

InChI=1S/C9H17NO6S/c10-4(8(13)14)1-2-17-3-5-6(11)7(12)9(15)16-5/h4-7,9,11-12,15H,1-3,10H2,(H,13,14)/t4-,5+,6+,7+,9?/m0/s1

InChI Key

IQFWYNFDWRYSRA-BLELIYKESA-N

Isomeric SMILES

C(CSC[C@@H]1[C@H]([C@H](C(O1)O)O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CSCC1C(C(C(O1)O)O)O)C(C(=O)O)N

Synonyms

S-ribosyl-L-homocysteine

Origin of Product

United States

Biosynthesis and Metabolic Interrelationships of S 5 Deoxy D Ribos 5 Yl L Homocysteine

Precursor Pathways: S-Adenosyl-L-homocysteine Metabolism

The journey to S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine begins with the metabolism of S-Adenosyl-L-homocysteine (SAH), a molecule central to cellular methylation processes.

Formation from S-Adenosyl-L-methionine Transmethylation Cycles

S-adenosyl-L-methionine (SAM or AdoMet) is a principal methyl donor in all living organisms, second only to ATP in the variety of reactions it participates in. nih.govamerigoscientific.com Formed from methionine and adenosine (B11128) triphosphate (ATP) by the enzyme methionine adenosyltransferase, SAM provides methyl groups for the modification of a vast array of molecules, including DNA, RNA, proteins, and lipids. nih.govwikipedia.orgmdpi.com These transmethylation reactions are catalyzed by a large family of enzymes known as SAM-dependent methyltransferases. nih.govnih.gov

In every methylation reaction where SAM donates its methyl group, the resulting product is S-adenosyl-L-homocysteine (SAH). nih.govamerigoscientific.com This conversion is a fundamental part of the SAM cycle. wikipedia.org SAH is a potent competitive inhibitor of most methyltransferase enzymes; its accumulation can therefore lead to significant disruption of cellular methylation, a state with profound biological consequences. nih.govamerigoscientific.commdpi.com Consequently, the efficient removal of SAH is critical for maintaining cellular function.

Role of S-Adenosylhomocysteine Hydrolase in S-Adenosyl-L-homocysteine Catabolism

In eukaryotes, the primary pathway for SAH catabolism is hydrolysis by the enzyme S-adenosylhomocysteine hydrolase (SAHH or AdoHcyase). nih.govnih.gov This highly conserved enzyme catalyzes the reversible breakdown of SAH into L-homocysteine and adenosine. nih.govnih.gov

The reaction catalyzed by SAHH is unique in that its thermodynamic equilibrium actually favors the synthesis of SAH from homocysteine and adenosine. nih.govresearchgate.net However, under normal physiological conditions, the reaction proceeds in the hydrolytic direction because the products, homocysteine and adenosine, are rapidly removed by subsequent metabolic pathways. nih.govmdpi.com Homocysteine can be remethylated back to methionine or enter the transsulfuration pathway, while adenosine is typically converted to inosine (B1671953) or phosphorylated to AMP. mdpi.comhmdb.ca The efficient functioning of SAHH is thus essential for preventing the inhibitory buildup of SAH and regulating the cellular methylation potential, often represented by the SAM/SAH ratio. nih.gov

Enzymatic Synthesis of this compound

While eukaryotes predominantly rely on SAHH for SAH removal, many bacteria and some plants utilize an alternative enzyme, leading directly to the formation of this compound.

Catalysis by S-Adenosylhomocysteine Nucleosidase (Pfs/MtaN)

In many prokaryotes, the key enzyme for SAH metabolism is S-adenosylhomocysteine nucleosidase (EC 3.2.2.9), also known as Pfs or MtaN. wikipedia.orgebi.ac.uk Unlike SAHH, which hydrolyzes SAH into homocysteine and adenosine, MtaN catalyzes the irreversible cleavage of the N-glycosidic bond in SAH. wikipedia.orguniprot.org This reaction yields adenine (B156593) and this compound. wikipedia.orguniprot.orggenome.jp

Table 1: Comparison of SAH Catabolic Enzymes

FeatureS-Adenosylhomocysteine Hydrolase (SAHH)S-Adenosylhomocysteine Nucleosidase (MtaN/Pfs)
EC Number EC 3.3.1.1EC 3.2.2.9 wikipedia.orggenome.jp
Organisms Predominantly Eukaryotes, some bacteria nih.govPredominantly Bacteria, some plants genome.jp
Reaction Type Reversible Hydrolysis nih.govresearchgate.netIrreversible N-Glycosidic Cleavage (Hydrolysis) uniprot.org
Substrate S-Adenosyl-L-homocysteine (SAH) nih.govS-Adenosyl-L-homocysteine (SAH), 5'-Methylthioadenosine (MTA), 5'-Deoxyadenosine uniprot.orggenome.jp
Products L-Homocysteine, Adenosine nih.govThis compound, Adenine wikipedia.orguniprot.org
Metabolic Role Regeneration of homocysteine for methionine cycle, prevention of methyltransferase inhibition. nih.govmdpi.comMethionine/SAM cycle, polyamine biosynthesis, quorum sensing precursor synthesis. ebi.ac.ukgenome.jp

Species-Specific Variants and Substrate Specificity of Pfs/MtaN

The enzyme MtaN exhibits broad substrate specificity. genome.jp Besides its primary substrate, SAH, it can also efficiently catalyze the cleavage of 5'-methylthioadenosine (MTA), a by-product of polyamine and ethylene (B1197577) biosynthesis. uniprot.orggenome.jp The hydrolysis of MTA yields adenine and 5-methylthioribose. Furthermore, MtaN can act on 5'-deoxyadenosine, a toxic by-product of radical SAM enzymes, converting it to adenine and 5-deoxyribose. uniprot.org This multifunctionality positions MtaN as a central enzyme in various salvage pathways that recycle adenosine and methionine moieties. genome.jp

Structural and kinetic studies have revealed variants of MtaN across different bacterial species. For example, the MtaN from Vibrio cholerae is a 231-amino acid protein that effectively cleaves SAH, MTA, and 5'-deoxyadenosine. uniprot.org The enzyme belongs to the purine (B94841) nucleoside phosphorylase (PNP)/uridine phosphorylase (UDP) family. ebi.ac.uk While the core function remains the same, the kinetic properties and substrate preferences can vary between species, reflecting adaptation to different metabolic needs and environments.

Integration within Major Metabolic Pathways

The synthesis and subsequent metabolism of this compound are integrated within several fundamental cellular processes.

Methionine Metabolism: The MtaN/Pfs pathway is a crucial component of the methionine cycle in many bacteria. By processing SAH and MTA, it facilitates the salvage of both the adenine and the sulfur-containing portions of the molecules, which can be recycled to synthesize methionine. wikipedia.orggenome.jp The production of L-homocysteine from this compound (via LuxS) directly feeds into the methionine salvage pathway. ebi.ac.uk

Quorum Sensing: In a wide range of bacteria, the pathway leading from SAH through this compound is the sole route for the production of the inter-species signaling molecule AI-2. ebi.ac.uk This links the central metabolic state of the cell (reflected in SAM/SAH levels) directly to population-density-dependent gene regulation.

One-Carbon Metabolism: As an integral part of the SAM cycle, the pathways that consume SAH are intrinsically linked to one-carbon metabolism. nih.gov The efficiency of these pathways dictates the cell's capacity for methylation reactions, which are essential for epigenetic regulation and the biosynthesis of numerous compounds. mdpi.com

Role in the Methionine Salvage Pathway

This compound (SRH) is a key intermediate in the methionine salvage pathway, a crucial recycling process for the sulfur-containing amino acid methionine. In many organisms, this pathway is essential for reclaiming the sulfur and part of the carbon skeleton from S-adenosylmethionine (SAM) byproducts.

The formation of SRH is primarily catalyzed by the enzyme 5'-methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase . This enzyme hydrolyzes two main substrates: 5'-methylthioadenosine (MTA) and S-adenosylhomocysteine (SAH). nih.govnih.gov The hydrolysis of SAH directly yields SRH and adenine. nih.govnih.gov MTA, a byproduct of polyamine and ethylene biosynthesis, is cleaved by the same enzyme to produce 5-methylthioribose (MTR) and adenine. nih.govresearchgate.net

In the subsequent step of the pathway in many bacteria, the enzyme S-ribosylhomocysteinase (LuxS) cleaves SRH to generate L-homocysteine and 4,5-dihydroxy-2,3-pentanedione (DPD). nih.govnih.gov L-homocysteine can then be remethylated to reform methionine, thus completing the salvage cycle. This regeneration of methionine is vital for sustaining cellular functions, particularly under conditions where methionine is limited. nih.gov The absence of MTA/SAH nucleosidase in mammals makes it a potential target for antibiotic development. ebi.ac.uk

Table 1: Key Enzymes and Reactions in the Methionine Salvage Pathway Involving this compound

EnzymeSubstrate(s)Product(s)Function
MTA/SAH Nucleosidase (EC 3.2.2.9)S-adenosylhomocysteine (SAH), H₂OThis compound (SRH), AdenineHydrolyzes SAH to initiate the salvage process. nih.govnih.gov
5'-Methylthioadenosine (MTA), H₂O5-Methylthioribose (MTR), AdenineSalvages adenine and the ribose moiety from MTA. nih.govresearchgate.net
S-ribosylhomocysteinase (LuxS) (EC 4.4.1.21)This compound (SRH)L-Homocysteine, 4,5-dihydroxy-2,3-pentanedione (DPD)Cleaves SRH to produce homocysteine for methionine regeneration. nih.govnih.gov

Connections to One-Carbon Metabolism

The methionine salvage pathway, and by extension this compound, is intrinsically linked to one-carbon metabolism. One-carbon metabolism encompasses a series of reactions that transfer one-carbon units (e.g., methyl groups) for the biosynthesis of nucleotides, amino acids, and for methylation reactions. mdpi.com

The central molecule in many methylation reactions is S-adenosylmethionine (SAM) , which is produced from methionine and ATP. nih.gov When SAM donates its methyl group, it is converted to S-adenosylhomocysteine (SAH). nih.govnih.gov The methionine salvage pathway provides a mechanism to regenerate methionine from SAH, via SRH and homocysteine. This regenerated methionine can then be re-adenylated to form SAM, thus maintaining the cellular pool of this critical methyl donor. mdpi.com

The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity. mdpi.com By contributing to the recycling of homocysteine back to methionine, the pathway involving SRH helps to maintain a favorable SAM/SAH ratio, thereby influencing the epigenetic landscape and other methylation-dependent cellular processes. nih.gov

Interplay with Polyamine Biosynthesis

The metabolism of this compound is also closely intertwined with the biosynthesis of polyamines, such as spermidine (B129725) and spermine (B22157). Polyamines are small, positively charged molecules essential for cell growth, proliferation, and differentiation. researchgate.netwikipedia.org

The synthesis of spermidine and spermine involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM). wikipedia.orgnih.gov The enzyme S-adenosylmethionine decarboxylase (AdoMetDC) catalyzes the formation of dcSAM from SAM. nih.govnih.gov Subsequently, spermidine synthase and spermine synthase utilize dcSAM as the aminopropyl donor, producing spermidine and spermine, respectively. researchgate.net A significant byproduct of these reactions is 5'-methylthioadenosine (MTA) . nih.govportlandpress.com

This MTA must be cleared from the cell to prevent product inhibition of polyamine synthesis. portlandpress.com The methionine salvage pathway serves this purpose by converting MTA into metabolites that can be recycled. As described earlier, MTA/SAH nucleosidase acts on MTA, initiating a series of reactions that ultimately lead back to methionine. nih.govresearchgate.net Therefore, the formation of this compound (from the SAH pool) and the processing of MTA run in parallel to ensure the continuous regeneration of methionine, which is essential for both one-carbon metabolism and the sustained synthesis of polyamines.

Enzymatic Processing and Catalytic Mechanisms Involving S 5 Deoxy D Ribos 5 Yl L Homocysteine

S-Ribosylhomocysteine Lyase (LuxS) Catalysis

S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine, also known as S-ribosylhomocysteine (SRH), is a key intermediate in bacterial metabolism. Its processing is primarily carried out by the enzyme S-ribosylhomocysteine lyase, commonly known as LuxS. wikipedia.orgqmul.ac.uk This enzyme is a metalloenzyme that plays a crucial role in the recycling of homocysteine and in the production of a signaling molecule involved in quorum sensing, a system of stimulus and response correlated to population density. nih.govuniprot.orgnih.gov

Table 1: LuxS Catalyzed Reaction

SubstrateEnzymeProducts
This compound (SRH)LuxSL-Homocysteine, 4,5-Dihydroxy-2,3-pentanedione (DPD)

The cleavage of the stable thioether bond in SRH by LuxS is a chemically complex process. nih.gov It does not follow a simple hydrolytic pathway but instead involves a series of intramolecular rearrangements facilitated by the enzyme's active site. nih.gov

The catalytic mechanism of LuxS is proposed to occur through a multi-step process involving internal redox reactions. nih.govnih.gov The reaction begins with the binding of the substrate, SRH, to the active site. The proposed pathway involves the following key steps:

Aldose-Ketose Isomerization: The first stage involves an isomerization reaction that shifts the carbonyl group of the ribose moiety. researchgate.net The open-chain form of the ribose in SRH is an aldose. The enzyme catalyzes the migration of the carbonyl from the C1 position to the C2 position, forming a 2-ketone intermediate. nih.govnih.gov

Second Isomerization: This is followed by a second isomerization event, where the carbonyl group is shifted again, this time from the C2 to the C3 position, resulting in a 3-ketone intermediate. nih.govresearchgate.net

Beta-Elimination: With the carbonyl group at the C3 position, the molecule is primed for a β-elimination reaction. This final step cleaves the C-S thioether bond, releasing L-homocysteine and the enol form of 4,5-dihydroxy-2,3-pentanedione (DPD). nih.govresearchgate.net The DPD then isomerizes to its more stable keto form. researchgate.net

This intricate mechanism, involving two sequential carbonyl migrations followed by a β-elimination, is a highly unusual reaction catalyzed by the LuxS enzyme. nih.govnih.gov

Structural studies of LuxS from various bacterial species have provided significant insights into its function. nih.govnthu.edu.tw These studies reveal a conserved architecture tailored to its unique catalytic activity.

LuxS exists and functions as a homodimer, meaning it is composed of two identical protein subunits. wikipedia.orgnih.govnih.govrsc.org The interface between these two monomers is critical, as it forms the two identical active sites of the enzyme. nih.govresearchgate.net Each active site is a pocket-like cavity located near the dimer interface, composed of conserved amino acid residues contributed by both polypeptide chains. nih.govresearchgate.net The architecture of this active site is highly specific, creating an environment that precludes the binding of larger molecules like peptides, and is precisely shaped to accommodate its substrate, SRH. nih.govnih.gov

LuxS is a metalloenzyme, requiring a divalent metal ion for its catalytic activity. wikipedia.orgresearchgate.net Crystallographic and biochemical studies have shown that each active site contains a single metal ion. nih.govnih.gov While zinc (Zn²⁺) has been identified in some crystal structures of LuxS from organisms like Bacillus subtilis, the catalytically relevant metal ion in vivo is typically ferrous iron (Fe²⁺). qmul.ac.uknih.govnih.govgenome.jp However, the enzyme can also exhibit activity when cobalt (Co²⁺) is substituted. nih.gov

The metal ion is located at the core of the active site and is tetrahedrally coordinated by highly conserved amino acid residues. nih.govrsc.org In Vibrio cholerae LuxS, for instance, the Fe²⁺ ion is bound by two histidine residues (His-54, His-58) and one cysteine residue (Cys-128), with the fourth coordination site occupied by a water molecule in the apo-enzyme. rsc.org This metal ion is believed to play a direct role in catalysis by interacting with the substrate, facilitating the series of acid-base catalyzed proton transfers necessary for the isomerization and elimination steps. researchgate.net

Table 2: Properties of S-Ribosylhomocysteine Lyase (LuxS)

FeatureDescriptionReferences
Enzyme Class Lyase (Carbon-sulfur lyase) wikipedia.orgqmul.ac.uk
Quaternary Structure Homodimer wikipedia.orgnih.govnih.govrsc.org
Active Site Located at the dimer interface, formed by residues from both subunits. nih.govresearchgate.net
Cofactor Requirement Divalent metal ion. wikipedia.orgresearchgate.net
Primary Metal Ion Fe²⁺ (ferrous iron) qmul.ac.uknih.govgenome.jp
Other Active Ions Can be functionally substituted by Co²⁺; Zn²⁺ often found in crystal structures. nih.govnih.govnih.gov
Catalytic Mechanism Aldose-ketose isomerizations followed by a β-elimination reaction. nih.govnih.govresearchgate.net

Enzyme Kinetics and Substrate Affinity (K_m, V_max Determination)

The primary enzyme responsible for the processing of this compound is S-ribosylhomocysteine lyase, commonly known as LuxS. wikipedia.org This enzyme catalyzes the cleavage of the thioether bond in its substrate to yield L-homocysteine and 4,5-dihydroxy-2,3-pentanedione (DPD). nih.gov The kinetic parameters of LuxS, namely the Michaelis constant (K_m) and the maximum reaction velocity (V_max), provide insight into the efficiency and substrate affinity of this crucial catalytic process.

It is also pertinent to consider the kinetics of the enzyme that produces this compound. S-adenosylhomocysteine/5'-methylthioadenosine nucleosidase (MTAN) from Escherichia coli catalyzes the hydrolysis of S-adenosyl-L-homocysteine to produce this compound and adenine (B156593). nih.govwikipedia.org The apparent K_m of this enzyme for S-adenosylhomocysteine has been determined to be 4.3 µM. nih.gov This indicates a high affinity of the enzyme for its substrate, ensuring the efficient production of this compound.

Enzyme Kinetic Parameters
EnzymeOrganismSubstrateK_m (µM)V_max
S-adenosylhomocysteine/5'-methylthioadenosine nucleosidaseEscherichia coliS-adenosyl-L-homocysteine4.3Data not available
S-ribosylhomocysteine lyase (LuxS1)Lactobacillus plantarum YM-4-3This compoundHigher than LuxS2Higher than LuxS2
S-ribosylhomocysteine lyase (LuxS2)Lactobacillus plantarum YM-4-3This compoundLower than LuxS1Lower than LuxS1

Other Enzymatic Transformations and Derivatives of this compound

Beyond the primary cleavage by LuxS, the enzymatic world surrounding this compound involves its formation and the subsequent transformations of its products.

As previously mentioned, this compound is itself a product of the enzymatic activity of S-adenosylhomocysteine nucleosidase. wikipedia.org This enzyme cleaves S-adenosyl-L-homocysteine, a byproduct of S-adenosyl-L-methionine-dependent methylation reactions, thereby linking the metabolism of this compound to cellular methylation cycles.

The other product of the LuxS reaction, L-homocysteine, is a crucial amino acid that can be recycled back into the methionine synthesis pathway. This highlights the dual role of LuxS in both generating a signaling molecule and participating in essential metabolic salvage pathways.

Enzymatic Transformations and Derivatives
EnzymeSubstrateProduct(s)Significance
S-adenosylhomocysteine nucleosidaseS-adenosyl-L-homocysteineThis compound, AdenineProduction of the substrate for LuxS.
S-ribosylhomocysteine lyase (LuxS)This compoundL-homocysteine, 4,5-dihydroxy-2,3-pentanedione (DPD)Generation of a key signaling precursor (DPD) and a metabolic intermediate (L-homocysteine).
(Non-enzymatic)4,5-dihydroxy-2,3-pentanedione (DPD) + Boric AcidAutoinducer-2 (B1199439) (AI-2)Formation of a universal bacterial signaling molecule.

Biological Functionality and Molecular Roles of S 5 Deoxy D Ribos 5 Yl L Homocysteine

Central Role in Bacterial Quorum Sensing

Table 1: Key Molecules in the AI-2 Synthesis Pathway

Molecule Abbreviation Role
S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine SRH Substrate for LuxS enzyme
S-ribosylhomocysteinase LuxS Enzyme that cleaves SRH
4,5-dihydroxy-2,3-pentanedione DPD Unstable precursor to AI-2
Autoinducer-2 (B1199439) AI-2 Signaling molecule for quorum sensing

Contribution to Cellular Homocysteine Homeostasis

Beyond its role in cell signaling, the cleavage of this compound is a significant source of L-homocysteine in bacteria possessing the LuxS enzyme. igem.orgnih.gov Homocysteine is a crucial metabolic intermediate. The LuxS-catalyzed reaction, therefore, directly contributes to the intracellular pool of homocysteine, maintaining its availability for essential metabolic pathways. igem.orgresearchgate.net This links the quorum sensing circuit directly to central metabolism.

Studies have shown that modulating homocysteine levels can have significant effects on bacterial physiology. For example, exogenous supplementation of homocysteine can influence biofilm formation, indicating that the balance of this amino acid, partly controlled by the breakdown of this compound, is critical for normal bacterial development. nih.gov

Modulation of Methylation Potential via Related Metabolites

The synthesis of this compound is intricately linked to the activated methyl cycle, a fundamental pathway for cellular methylation reactions. This cycle utilizes S-adenosyl-L-methionine (SAM) as the primary donor of methyl groups for the modification of DNA, RNA, and proteins. nih.govchemicalbook.com

The pathway proceeds as follows:

Methylation Reaction: A methyltransferase enzyme transfers the methyl group from SAM to a substrate, producing S-adenosyl-L-homocysteine (SAH). nih.govchemicalbook.com

SAH Hydrolysis: In many bacteria, SAH is then hydrolyzed by the enzyme Pfs (5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase) to yield adenine (B156593) and S-ribosylhomocysteine, which is this compound. nih.govresearchgate.net

LuxS Cleavage: As previously described, LuxS cleaves this compound into DPD and L-homocysteine. nih.gov

The cellular ratio of SAM to SAH is a critical indicator of the cell's "methylation potential." nih.govtaylorandfrancis.com A high SAM/SAH ratio favors methylation reactions, while a low ratio inhibits them, as SAH is a potent competitive inhibitor of most SAM-dependent methyltransferases. chemicalbook.comtaylorandfrancis.commdpi.com By participating in the pathway that recycles the homocysteine moiety from SAH, the metabolic flux through this compound helps to prevent the accumulation of the inhibitory SAH. This process is vital for maintaining the fidelity of epigenetic regulation and other essential methylation-dependent cellular functions. chemicalbook.comnih.gov

Table 2: Metabolites in the Activated Methyl Cycle

Compound Abbreviation Function
S-adenosyl-L-methionine SAM Primary methyl group donor
S-adenosyl-L-homocysteine SAH Byproduct of methylation; inhibitor of methyltransferases
This compound SRH Intermediate leading to homocysteine recycling

Advanced Synthetic Approaches to this compound and its Analogs for Research Applications

The intricate biological roles of this compound (SRH) have spurred the development of sophisticated synthetic strategies to access this molecule and its derivatives. These synthetic endeavors are crucial for elucidating enzymatic mechanisms, developing potential therapeutic agents, and probing the intricacies of metabolic pathways. This article delves into the advanced chemical and enzymatic methodologies employed in the synthesis of SRH and its analogs, with a particular focus on stereocontrol, key coupling reactions, protecting group strategies, and the rational design of mechanistic probes.

Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and measuring S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly powerful methods employed in its analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound and related thiols like homocysteine. researchgate.net These methods often involve a derivatization step to attach a fluorescent tag to the thiol group, enabling highly sensitive detection. nih.gov The separation is typically achieved using reverse-phase columns. researchgate.net

One common approach involves pre-column derivatization with a reagent such as SBD-F (ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate), followed by fluorescence detection. An improved method streamlined this process by using tris-(2-carboxyethyl) phosphine (TCEP) for sample reduction and optimizing the derivatization time. nih.gov The resulting SBD-homocysteine derivative can be eluted in under four minutes. nih.gov The validation of such HPLC methods demonstrates excellent linearity, precision, and accuracy, making them suitable for routine analysis in clinical and research settings. frontierspartnerships.orgresearchgate.net

Table 1: Example HPLC Method Parameters for Thiol Analysis
ParameterConditionReference
ColumnReverse-phase C18 researchgate.net
Mobile PhaseGradient elution with an aqueous buffer and an organic solvent (e.g., acetonitrile) mdpi.com
Derivatization ReagentSBD-F (for fluorescence detection) nih.gov
DetectionFluorescence Detector nih.gov
Linear Range Example6-100 μM researchgate.net

For enhanced sensitivity and specificity, particularly for trace analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique provides significant advantages in terms of speed and accuracy for quantifying total plasma homocysteine and, by extension, its derivatives like this compound. nih.govnih.gov

Sample preparation for total thiol analysis typically involves a reduction step to convert disulfide-bound forms to their free thiol state. nih.gov Dithiothreitol (DTT) is a commonly used reducing agent. lcms.cz Following reduction, proteins are precipitated, and the supernatant is injected into the LC-MS/MS system. nih.govlcms.cz The analysis is often performed using a stable isotope-labeled internal standard (e.g., HCY-d4) to ensure high accuracy. nih.gov Quantification is achieved through multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions, providing excellent selectivity. researchgate.net This method has been fully validated according to regulatory guidelines and is robust enough for use with various biological samples. nih.gov

Table 2: Typical LC-MS/MS Parameters for Homocysteine-related Compound Analysis
ParameterCondition/ValueReference
Sample PreparationReduction with DTT, followed by protein precipitation nih.govlcms.cz
ChromatographyRaptor Polar X or ZIC HILIC column lcms.czresearchgate.net
Ionization ModeElectrospray Ionization (ESI) uab.edu
MS ModeMultiple Reaction Monitoring (MRM) researchgate.net
Example MRM Transition (HCTL)118 -> 56 researchgate.net
Internal StandardDL-homocysteine-d4 nih.govlcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of this compound. hyphadiscovery.comresearchgate.net It provides detailed information about the chemical environment of each atom and the connectivity between them.

One-dimensional (1D) ¹H and ¹³C NMR spectra are the starting point for structural analysis. The ¹H NMR spectrum reveals information about the number and types of protons in the molecule, while the ¹³C NMR spectrum provides similar information for the carbon atoms. hmdb.ca

For complete structural assignment, two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments. hyphadiscovery.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing information about the molecule's conformation and stereochemistry. hyphadiscovery.com

By combining the data from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive elucidation of the structure of this compound. nih.gov

Table 3: Key NMR Experiments for Structural Elucidation
ExperimentInformation ProvidedReference
¹H NMRInformation on the chemical environment and number of protons. nih.gov
¹³C NMRInformation on the chemical environment of carbon atoms. hmdb.canih.gov
COSYIdentifies ¹H-¹H spin-spin coupling networks (through-bond connectivity). hyphadiscovery.com
HSQCCorrelates directly attached ¹H and ¹³C atoms. hyphadiscovery.com
HMBCShows long-range (2-3 bond) correlations between ¹H and ¹³C atoms. hyphadiscovery.comresearchgate.net
NOESYIdentifies protons that are close in three-dimensional space (through-space proximity). hyphadiscovery.com

Enzymatic Assays for Activity Measurement

Enzymatic assays are used to measure the activity of enzymes that produce or consume this compound. These assays are vital for studying the kinetics and regulation of metabolic pathways involving this compound.

Many enzymatic assays for homocysteine-related metabolism rely on spectrophotometric detection. diazyme.com These methods monitor the change in absorbance of a chromogenic substrate or a cofactor like NADH, which is proportional to the rate of the enzymatic reaction.

A common strategy involves using a series of coupled enzyme reactions. For example, this compound can be acted upon by the enzyme S-ribosylhomocysteine lyase (LuxS), which cleaves it to form L-homocysteine and 4,5-dihydroxy-2,3-pentanedione. wikipedia.orgnih.gov The produced L-homocysteine can then be quantified in a subsequent reaction. In one such coupled assay for S-adenosyl-L-homocysteine (a related compound), the resulting homocysteine is measured by its reaction with N,N-dibutylphenylenediamine to produce a chromophore, allowing for quantification of the initial enzyme's activity. researchgate.net Alternatively, the production of hydrogen sulfide from homocysteine can be used to form fluorescent quantum dots, providing a fluorogenic detection method. nih.gov These assays are often designed for high-throughput screening in microtiter plate formats. researchgate.net

Coupled Enzyme Systems for Indirect Detection

Direct measurement of this compound (SRH) can be challenging due to its transient nature and the complexity of biological matrices. Coupled enzyme systems provide a sensitive and specific alternative for indirect quantification. genscript.com This strategy links the reaction of an enzyme that acts on the target analyte to a second, or even third, enzymatic reaction that produces a readily detectable signal, such as a change in color or fluorescence. genscript.com

The foundational step in a coupled assay for SRH is its enzymatic cleavage by S-ribosylhomocysteine lyase (LuxS). wikipedia.orgnih.gov LuxS catalyzes the conversion of SRH into two products: L-homocysteine and (4S)-4,5-dihydroxypentan-2,3-dione (DPD). wikipedia.orguniprot.org The subsequent detection of one of these products, most commonly L-homocysteine, forms the basis of the indirect assay.

A variety of enzymatic methods have been developed for the quantification of L-homocysteine, which can be adapted for this purpose. nih.govnih.gov These assays often involve enzymes that catalyze a reaction with L-homocysteine to produce a chromogenic or fluorogenic substance. For example, a secondary enzyme like L-homocysteine α,γ-lyase can be used, which produces hydrogen sulfide (H₂S) from homocysteine. oup.com The H₂S can then be quantified by its reaction with a specific chromophore, allowing for spectrophotometric measurement. oup.com

The principle of this coupled system is outlined in the table below. The rate of formation of the final detectable product is proportional to the activity of the primary enzyme (LuxS), and thus to the initial concentration of the SRH substrate, assuming the coupling enzymes are not rate-limiting.

StepEnzymeSubstrateProduct(s)Detection Principle
1 (Primary Reaction)S-ribosylhomocysteine lyase (LuxS)This compoundL-homocysteine + DPDConversion of target analyte
2 (Coupling Reaction)L-homocysteine α,γ-lyaseL-homocysteineHydrogen Sulfide (H₂S) + α-ketobutyrate + NH₃Generation of a reactive intermediate
3 (Detection Reaction)Non-enzymaticH₂S + N,N-dibutylphenylenediamineColored ChromophoreSpectrophotometric measurement (e.g., absorbance at 660-700 nm) oup.com

This table illustrates a hypothetical three-step coupled enzyme assay for the indirect detection of this compound. The process relies on the conversion of the initial substrate to L-homocysteine, which is then used in a subsequent reaction to generate a measurable colored product.

Isotopic Labeling for Metabolic Flux Studies

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within metabolic networks. nih.gov Isotopic labeling is central to MFA, involving the introduction of stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) into a biological system via a labeled precursor or nutrient. eurisotop.com By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can elucidate the activity of specific metabolic pathways. nih.goveurisotop.com

In the context of SRH, isotopic labeling is used to study the dynamics of the methionine cycle. researchgate.net SRH is an intermediate in the pathway that recycles S-adenosyl-L-homocysteine (SAH) back to methionine. nih.gov To study the flux through this pathway, cells can be cultured in a medium containing a precursor labeled with a stable isotope. For example, methionine labeled with ¹³C in its methyl group ([¹³C]-Met) or with ³⁴S can be used. nih.govnih.gov

As the labeled precursor is metabolized, the isotope is incorporated into subsequent intermediates, including S-adenosylmethionine (SAM), SAH, and SRH. The mass distribution of these metabolites, known as isotopologues, can be precisely measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. eurisotop.comnih.gov By analyzing the degree and pattern of isotope incorporation over time, the rates of synthesis and consumption of SRH can be calculated, providing a quantitative measure of the metabolic flux. nih.gov

For instance, feeding cells [U-¹³C₅]-D-ribose would lead to the incorporation of five ¹³C atoms into the ribosyl moiety of SRH, resulting in a mass increase of 5 Daltons (M+5) compared to the unlabeled molecule. Similarly, using [³⁴S]-L-methionine as a precursor would result in an SRH molecule with a mass increase of approximately 2 Daltons (M+2), as sulfur's most common isotope is ³²S.

Isotopically Labeled PrecursorLabeling SiteResulting SRH IsotopologueExpected Mass Shift (vs. Unlabeled)Analytical Technique
[³⁴S]-L-methionineSulfur atom[³⁴S]-SRH+2 DaMass Spectrometry (MS)
[U-¹³C₅]-D-riboseAll 5 carbons of the ribose moiety[U-¹³C₅-ribosyl]-SRH+5 DaMass Spectrometry (MS)
[¹⁵N]-L-homocysteineNitrogen atom[¹⁵N]-SRH+1 DaMass Spectrometry (MS)
[methyl-¹³C]-L-methionineMethyl group (via SAM cycle)(Label does not incorporate into SRH)0 DaMass Spectrometry (MS) / NMR

This table provides examples of how different isotopically labeled precursors can be used to trace metabolic pathways leading to the formation of this compound. The resulting mass shifts are detected by mass spectrometry to quantify metabolic flux. Note that not all precursors in the methionine cycle, such as the methyl group of methionine, will contribute labeled atoms to the SRH structure.

Research Perspectives and Emerging Directions

Molecular Basis of S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine-Mediated Processes in Microbial Systems

S-adenosylmethionine (SAM) , the primary methyl group donor in the cell, is converted to S-adenosyl-L-homocysteine (SAH) during methylation reactions. researchgate.net

SAH is then hydrolyzed by the enzyme Pfs (5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase) to adenine (B156593) and This compound (SRH) . researchgate.netnih.gov

LuxS cleaves SRH into L-homocysteine and 4,5-dihydroxy-2,3-pentanedione (DPD) . nih.govnih.gov

DPD is an unstable molecule that spontaneously cyclizes and rearranges to form various active forms of AI-2 . wikipedia.org

Therefore, SRH stands at the crossroads of essential metabolic activity and intercellular communication, making the molecular understanding of its synthesis and degradation crucial for comprehending bacterial physiology and social behavior.

Genetic and Genomic Approaches to Study Related Pathways

The study of pathways involving this compound has been significantly advanced by genetic and genomic techniques. These approaches allow for the identification and functional characterization of the genes and regulatory networks that govern the synthesis and metabolism of SRH and its downstream products.

Metabolomics, the large-scale study of small molecules within cells and biological systems, offers another powerful approach to understanding SRH-related pathways. By comparing the metabolite profiles of wild-type and luxS mutant strains, researchers can identify the metabolic consequences of disrupting this pathway. acs.orgnih.gov Metabolomic analyses have been used to investigate the effects of quorum sensing molecules on bacterial metabolism, revealing regulatory links to amino acid synthesis and the production of exopolysaccharides. acs.org The integration of genomics and metabolomics provides a systems-level view of how the metabolism of SRH is interconnected with broader cellular networks.

Table 1: Genetic and Genomic Approaches to Study SRH-Related Pathways
ApproachDescriptionKey Findings
Gene Knockout StudiesDeletion or inactivation of the luxS gene.Confirms the role of LuxS in AI-2 synthesis and reveals its importance in biofilm formation and virulence. oup.com
Genomic Expression ProfilingAnalysis of global gene expression changes in response to luxS deletion or AI-2 addition.Identifies genes and pathways regulated by LuxS and AI-2, including those involved in metabolism and stress response. researchgate.net
MetabolomicsComprehensive analysis of small molecule metabolites.Reveals the metabolic impact of disrupting SRH metabolism and quorum sensing, such as alterations in amino acid and exopolysaccharide synthesis. acs.org

Enzyme Engineering of this compound-Metabolizing Enzymes for Biocatalysis

The enzymes involved in the metabolism of this compound, particularly LuxS, present intriguing targets for enzyme engineering with potential applications in biocatalysis. tudelft.nlinternational-pharma.com Enzyme engineering aims to improve the properties of natural enzymes or to create novel enzymatic functions through techniques such as directed evolution and rational design. rcsb.orgcaltech.edu

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired traits. rcsb.org This involves generating a large library of enzyme variants through random mutagenesis, followed by screening for improved activity, stability, or substrate specificity. caltech.edu Rational design, on the other hand, utilizes knowledge of the enzyme's structure and mechanism to make specific, targeted mutations. nih.gov

While the engineering of LuxS for biocatalytic purposes is still an emerging area, the potential applications are significant. Engineered LuxS variants could be used for the synthesis of valuable chemicals. For example, the ability of LuxS to catalyze the formation of a carbon-carbon bond in the synthesis of DPD could be harnessed for the production of novel, complex molecules. wikipedia.org

Furthermore, the engineering of enzymes within the activated methyl cycle, such as DNA methyltransferases, has already been demonstrated. nih.govresearchgate.net These studies provide a roadmap for how enzymes in related pathways can be modified for new functionalities. The co-expression of engineered luxS has also been shown to enhance the yields of recombinant proteins in Escherichia coli, suggesting a role in optimizing bioprocessing. nih.gov

The potential biocatalytic applications of engineered SRH-metabolizing enzymes include:

Synthesis of specialty chemicals: Utilizing the unique chemistry of the LuxS reaction to produce novel compounds.

Bioremediation: Engineering enzymes to degrade specific environmental pollutants.

Improved production of biologics: Enhancing the efficiency of recombinant protein production in microbial systems. nih.gov

Table 2: Enzyme Engineering Strategies and Potential Applications
StrategyDescriptionPotential Application for SRH-Metabolizing Enzymes
Directed EvolutionIterative rounds of random mutagenesis and screening to evolve desired enzyme properties. rcsb.orgImproving the catalytic efficiency and stability of LuxS for industrial biocatalysis.
Rational DesignSite-directed mutagenesis based on structural and mechanistic information. nih.govAltering the substrate specificity of LuxS to accept novel substrates and produce new chemical entities.
Co-expression SystemsExpressing the engineered enzyme along with other proteins to enhance a particular outcome.Improving recombinant protein yields by modulating cellular metabolism through engineered LuxS. nih.gov

Computational Modeling and Simulation Studies of Enzymatic Interactions

Computational modeling and simulation are powerful tools for investigating the enzymatic interactions of this compound at an atomic level of detail. nih.govlidsen.com These methods provide insights into the structure, dynamics, and catalytic mechanisms of enzymes that are often difficult to obtain through experimental approaches alone. youtube.com

Molecular dynamics (MD) simulations, for instance, can be used to study the conformational changes that an enzyme undergoes during substrate binding and catalysis. mdpi.com A notable example is the MD simulation study of the homodimeric LuxS enzyme from Vibrio cholerae. nih.gov This research provided a detailed understanding of the structural and dynamical properties of the enzyme, both in its unbound state and when complexed with a ligand. The study highlighted the importance of the dynamics at the interface between the two monomers for the enzyme's function. nih.gov

Docking studies are another computational technique used to predict the preferred binding mode of a substrate or inhibitor to an enzyme's active site. dovepress.com This information is invaluable for understanding the molecular determinants of substrate recognition and for the rational design of enzyme inhibitors.

Key insights from computational studies of SRH-metabolizing enzymes include:

Characterization of the active site: Identifying the key amino acid residues involved in substrate binding and catalysis.

Understanding enzyme dynamics: Revealing the conformational flexibility and motions that are essential for enzymatic function. nih.gov

Elucidation of reaction mechanisms: Modeling the step-by-step process of the enzymatic reaction. nih.gov

Inhibitor design: Providing a structural basis for the development of potent and specific enzyme inhibitors.

These computational approaches are not only crucial for fundamental research but also have practical implications for drug discovery and enzyme engineering.

Future Avenues in Bacterial Quorum Sensing Modulation for Antimicrobial Strategies

Future research in this area is focused on several promising avenues:

Targeting LuxS activity: Developing small molecule inhibitors that block the active site of LuxS, thereby preventing the production of AI-2. nih.gov This would effectively silence a key communication channel for a broad range of bacteria.

Interfering with AI-2 signaling: Designing molecules that can either degrade the AI-2 signal or block its detection by bacterial receptors.

Combination therapies: Using QSIs in conjunction with traditional antibiotics to enhance their efficacy. By disrupting quorum sensing, bacteria may become more susceptible to the effects of conventional antimicrobial agents.

The modulation of quorum sensing represents a paradigm shift in the fight against bacterial infections. By targeting the social behavior of bacteria rather than their essential life processes, it may be possible to develop more sustainable and effective antimicrobial therapies. The continued study of this compound and its role in this intricate signaling network will be critical to realizing this potential.

Q & A

Q. What is the metabolic role of S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine (SRH) in microbial systems?

SRH is a key intermediate in the cysteine and methionine metabolism pathway (KEGG map00270), serving as a precursor for autoinducer-2 (AI-2) in bacterial quorum sensing. It is cleaved by S-ribosylhomocysteinase (LuxS) to produce L-homocysteine and 4,5-dihydroxy-2,3-pentanedione (DPD), the latter being a precursor for interspecies signaling molecules . SRH also regulates methyltransferase activity by competing with S-adenosylmethionine (SAM), influencing epigenetic modifications like DNA methylation .

Q. What analytical methods are validated for quantifying SRH in enzymatic assays?

  • HPLC with fluorometric detection : Separates SRH from SAM and other metabolites using reverse-phase columns, with detection limits as low as 10 nM .
  • Fluorescence polarization (FP) assays : Utilize competitive binding with anti-SAH antibodies, achieving high specificity (e.g., <5% cross-reactivity with SAM) .
  • Enzymatic-coupled assays : MTAN (5′-methylthioadenosine nucleosidase) converts SRH to adenine, detected via luminescence (570 nm) or absorbance (265 nm after deamination to hypoxanthine) .

Q. How should SRH be stored to maintain stability in experimental settings?

SRH is stable for 2 years when stored as a 1 mg/mL solution in 0.02 M HCl at -20°C , avoiding freeze-thaw cycles. Solid forms should be kept in airtight containers under inert gas to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How can researchers resolve contradictions in LuxS enzyme kinetics reported across studies?

Discrepancies in KmK_m values (e.g., 5–50 µM) may arise from:

  • pH variations : LuxS activity peaks at pH 7.5–8.0 but declines sharply below pH 6.5 due to structural instability .
  • Substrate purity : Impurities in SRH synthesis (e.g., residual homocystine) can inhibit LuxS. Use HPLC-purified SRH (≥98% purity) and validate via 1H^1H NMR and mass spectrometry .
  • Cofactor requirements : Some LuxS homologs require divalent cations (e.g., Mg2+^{2+}), which are omitted in certain assay protocols .

Q. What synthetic strategies optimize SRH derivatives for methyltransferase inhibition studies?

  • Ribosyl C-3 modifications : Introduce methyl or dideoxy groups to enhance binding affinity. For example, S-(3-O-methyl-D-ribos-5-yl)-L-homocysteine shows 3-fold higher inhibition of SET7/9 methyltransferase compared to SRH .
  • Homocystine-based synthesis : Condensing 5′-chloro-5′-deoxyadenosine with L-homocystine (instead of S-benzyl-L-homocysteine) improves yields (30–60%) and reduces byproducts .
  • Enzymatic transglycosylation : LuxS or SAH hydrolase can generate stereospecific derivatives under mild conditions (pH 7.2, 37°C) .

Q. How do fluctuations in SAM/SAH ratios impact SRH accumulation in metabolic studies?

Elevated SAM levels (e.g., in cancer cells) suppress SRH production by feedback-inhibiting methyltransferases. Conversely, SAH hydrolase deficiency (e.g., in Alzheimer’s models) increases SRH due to impaired SAH catabolism. Monitor SAM/SAH via LC-MS and correlate with SRH levels using multi-omics integration .

Methodological Considerations

Designing a methyltransferase inhibition assay using SRH analogs :

  • Step 1 : Incubate recombinant methyltransferase (e.g., SET7/9) with 3H^3H-SAM and histone H3 peptide.
  • Step 2 : Add SRH analogs (0.1–100 µM) to compete for the SAM-binding site.
  • Step 3 : Quantify 3H^3H-methyl incorporation via scintillation counting. Calculate IC50_{50} values using nonlinear regression .

Troubleshooting SRH degradation during long-term cell culture experiments :

  • Add antioxidants : 1 mM DTT or 0.1% TCEP prevents thiol oxidation.
  • Use protease inhibitors : SRH is susceptible to cleavage by extracellular hydrolases in serum-containing media .
  • Validate stability : Periodically sample and analyze SRH via UHPLC to confirm integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.